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molecular formula C12H14N2O3 B8558269 (1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester

(1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester

Cat. No. B8558269
M. Wt: 234.25 g/mol
InChI Key: YTYASCLTCYKDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552205B2

Procedure details

To a solution of 1-benzyloxycarbonylamino-cyclopropanecarboxylic acid (7.0 g, 29.8 mmol) in DMF (30 mL) was added HATU (11.3 g, 29.8 mmol) and Et3N (4.3 mL, 29.8 mmol). The mixture was allowed to stir at room temperature for 20 min, then ammonium hydrogen carbonate (7.06 g, 89.3 mmol) was added in one portion. The reaction was heated at 60° C. for 12 h. The mixture was cooled to room temperature, diluted with water and extracted with EtOAc (2×100 mL). The combined extracts were washed with satd NaHCO3, water, brine and dried with MgSO4. The mixture was filtered and the solvent removed to give (1-carbamoyl-cyclopropyl)-carbamic acid benzyl ester (5.5 g, 24.5 mmol) as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ammonium hydrogen carbonate
Quantity
7.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][C:12]1([C:15]([OH:17])=O)[CH2:14][CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[N:19](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(CC)CC.C(=O)([O-])O.[NH4+]>CN(C=O)C.O>[CH2:1]([O:8][C:9](=[O:10])[NH:11][C:12]1([C:15](=[O:17])[NH2:19])[CH2:14][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CC1)C(=O)O
Name
Quantity
11.3 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
4.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ammonium hydrogen carbonate
Quantity
7.06 g
Type
reactant
Smiles
C(O)([O-])=O.[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 60° C. for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with satd NaHCO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC1(CC1)C(N)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.5 mmol
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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